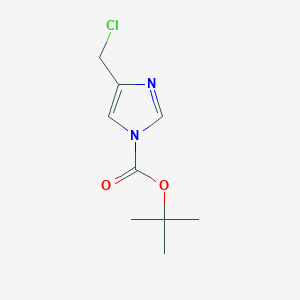
4-Chloro-2,3-difluoropyridine
Descripción general
Descripción
4-Chloro-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-difluoropyridine involves a two-step mechanism involving addition and elimination . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-difluoropyridine is represented by the formula C5H2ClF2N . The compound has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .Chemical Reactions Analysis
Fluoropyridines, such as 4-Chloro-2,3-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
4-Chloro-2,3-difluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridine compounds. These fluorinated structures are sought after due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms as strong electron-withdrawing substituents . The reduced basicity and reactivity compared to chlorinated and brominated analogues make them suitable for selective synthesis challenges.
Radiopharmaceuticals
The compound is used in the preparation of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used in positron emission tomography (PET) scans for cancer diagnosis and for tracking the progress of neurological diseases .
Agricultural Chemistry
In the quest for new agricultural products with improved properties, 4-Chloro-2,3-difluoropyridine serves as a building block for the introduction of fluorine atoms into lead structures. This modification is known to enhance the physical, biological, and environmental characteristics of agricultural active ingredients .
Pharmaceutical Development
Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into drug molecules can significantly alter their metabolic stability, membrane permeability, and binding affinity4-Chloro-2,3-difluoropyridine can be a precursor in the synthesis of such fluorine-containing drugs .
Material Science
The unique properties of fluorinated pyridines, derived from 4-Chloro-2,3-difluoropyridine , make them valuable in the development of advanced materials. These materials can exhibit enhanced stability, resistance to degradation, and novel electronic properties useful in various industrial applications .
Organic Synthesis Methodology
4-Chloro-2,3-difluoropyridine: is involved in various organic synthesis methodologies, such as nucleophilic substitution reactions. It can act as a substrate for the synthesis of more complex organic molecules, which can have applications across multiple fields of chemistry .
Safety and Hazards
4-Chloro-2,3-difluoropyridine is harmful if swallowed . It can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
Direcciones Futuras
Fluoropyridines, including 4-Chloro-2,3-difluoropyridine, are of interest due to their potential as imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .
Mecanismo De Acción
Target of Action
4-Chloro-2,3-difluoropyridine is a synthetic compound that has been used in the synthesis of various fluorinated pyridines Fluorinated pyridines, in general, have been used in the development of pharmaceuticals and agrochemicals , suggesting that the targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 4-Chloro-2,3-difluoropyridine is primarily through its role as a synthetic intermediate. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other groups . This allows for the synthesis of a variety of fluorinated pyridines with different properties and potential biological activities.
Result of Action
The molecular and cellular effects of 4-Chloro-2,3-difluoropyridine would depend on the specific derivative synthesized and its biological targets. As a synthetic intermediate, its primary role is in the synthesis of other compounds, and it is these compounds that would have direct biological effects .
Action Environment
The action, efficacy, and stability of 4-Chloro-2,3-difluoropyridine can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of other reagents
Propiedades
IUPAC Name |
4-chloro-2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJEZRNZLNVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466435 | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluoropyridine | |
CAS RN |
851178-99-9 | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851178-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)



